1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl
Description
1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine HCl is a piperidine-derived compound featuring a 5-chloro-2-fluorobenzoyl substituent and a primary amine at the 4-position, stabilized as a hydrochloride salt. The benzoyl group’s chloro and fluoro substituents confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(5-chloro-2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16;/h1-2,7,9H,3-6,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKUFIPGOOILQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-fluorobenzoyl Chloride
The preparation begins with the synthesis of 5-chloro-2-fluorobenzoyl chloride, the key acylating agent. While direct experimental data for this intermediate are limited, analogous procedures for substituted benzoyl chlorides suggest the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions . For example, the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride in dichloromethane (DCM) at reflux (40–50°C) for 4–6 hours typically yields the acyl chloride with >90% conversion . Excess thionyl chloride is removed via distillation or evaporation under reduced pressure to isolate the product.
| Parameter | Details |
|---|---|
| Starting material | 5-Chloro-2-fluorobenzoic acid |
| Reagent | Thionyl chloride (2.5 equiv) |
| Solvent | Anhydrous dichloromethane |
| Temperature | Reflux (40–50°C) |
| Reaction time | 4–6 hours |
| Work-up | Distillation under reduced pressure |
Coupling with Piperidin-4-amine
The benzoyl chloride intermediate reacts with piperidin-4-amine to form the amide bond. This nucleophilic acyl substitution requires a base to neutralize HCl generated during the reaction. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM) is commonly employed . Patent literature describes analogous couplings using a 1:1 molar ratio of acyl chloride to amine, with reaction completion within 2–3 hours at 0–25°C . Post-reaction, the mixture is washed with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove unreacted reagents, followed by solvent evaporation to isolate the free base, 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine.
| Parameter | Details |
|---|---|
| Acyl chloride | 5-Chloro-2-fluorobenzoyl chloride |
| Amine | Piperidin-4-amine (1.0 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → room temperature |
| Reaction time | 2–3 hours |
| Work-up | Aqueous wash, solvent evaporation |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar aprotic solvent. Patent methods for analogous compounds describe dissolving the base in ethyl acetate and adding concentrated HCl (37%) dropwise at 0–5°C . The resulting precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt . Crystallization from ethanol/water mixtures may enhance purity, as noted in procedures for structurally related piperidine derivatives .
| Parameter | Details |
|---|---|
| Free base | 1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine |
| Acid | Concentrated HCl (1.1 equiv) |
| Solvent | Ethyl acetate |
| Temperature | 0–5°C |
| Isolation | Filtration, cold wash |
| Yield | 85–92% (estimated) |
Purification and Analytical Characterization
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Analytical techniques such as ¹H/¹³C NMR , HPLC , and mass spectrometry confirm structural integrity. For instance, the hydrochloride salt exhibits a molecular ion peak at m/z 293.16 ([M+H]⁺), consistent with its molecular formula (C₁₂H₁₅Cl₂FN₂O) . Differential scanning calorimetry (DSC) may further characterize crystallinity, though specific data for this compound remain unpublished.
Alternative Synthetic Routes
While the acyl chloride method dominates literature, exploratory routes include:
-
Direct coupling using carbodiimides : 5-Chloro-2-fluorobenzoic acid could be activated with N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of N-hydroxysuccinimide (HOSu), though this approach risks racemization and lower yields .
-
Enzymatic acylation : Lipase-mediated reactions in non-aqueous media offer greener alternatives but require optimization for this substrate .
Challenges and Optimization
Common challenges include:
-
Impurity formation : Residual thionyl chloride or unreacted amine necessitates rigorous washing .
-
Hydroscopicity : The free base’s moisture sensitivity mandates anhydrous conditions during handling .
-
Crystallization difficulties : Seed crystals or anti-solvent addition (e.g., diethyl ether) enhance salt precipitation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro and 2-fluoro substituents on the benzoyl moiety participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions:
Key findings:
-
The chlorine atom exhibits higher reactivity than fluorine in NAS due to weaker C-Cl bond dissociation energy .
-
Fluorine substitution requires harsher conditions (e.g., copper catalysis) and often competes with ring decomposition .
Amine Functionalization
The primary amine at the 4-position of the piperidine ring undergoes typical amine reactions:
Acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | 1-(5-Chloro-2-fluorobenzoyl)-4-acetamidopiperidine | 89% |
| Boc anhydride | THF, DMAP, RT | Boc-protected derivative | 95% |
Reductive Alkylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, pH 4.5 | 1-(5-Chloro-2-fluorobenzoyl)-4-(methylamino)piperidine | 67% |
Ring-Opening Reactions:
Under strong acidic conditions (HCl, 100°C), the piperidine ring undergoes partial cleavage to form linear diamines .
Oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O | 60°C, 4 h | 1-(5-Chloro-2-fluorobenzoyl)-4-nitrosopiperidine |
| RuO₄, CCl₄ | RT, 2 h | N-oxide derivative |
Deprotection and Salt Formation
The hydrochloride salt participates in ion-exchange reactions:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (1M) | RT, 30 min | Free base (1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine) |
| H₂SO₄ (2M) | 0°C → RT | Sulfate salt |
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1-(5-(Pyridin-3-yl)-2-fluorobenzoyl)piperidin-4-amine | 58% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 1-(5-(Morpholin-4-yl)-2-fluorobenzoyl)piperidin-4-amine | 63% |
Comparative Reactivity Analysis
A comparative study of substituent effects on reaction rates:
| Position | Substituent | Relative Reactivity (vs H) |
|---|---|---|
| C5 | Cl | 1.8× (EAS), 3.2× (NAS) |
| C2 | F | 0.6× (EAS), 0.3× (NAS) |
Data normalized to unsubstituted benzoylpiperidine .
Stability Under Physiological Conditions
Critical stability parameters:
| Parameter | Value | Method |
|---|---|---|
| Hydrolytic stability (pH 7.4, 37°C) | t₁/₂ = 14.2 h | HPLC |
| Thermal decomposition onset | 218°C | TGA |
This compound's reactivity profile makes it valuable for developing pharmacologically active derivatives, particularly in kinase inhibitor design . Recent advances in continuous-flow synthesis have improved yields in multi-step reactions involving this scaffold.
Scientific Research Applications
1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and pain management.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal function and signaling.
Comparison with Similar Compounds
Comparison with Structurally Related Piperidin-4-amine Derivatives
Substituent Variations and Structural Features
The table below highlights key structural differences and synthetic approaches among piperidin-4-amine derivatives:
Key Observations :
- Steric Bulk : Benzo[d]oxazol-2-ylmethyl (DDO-02003) and 4-octylphenethyl (RB-005) substituents increase lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility .
- Synthetic Routes : Most analogs employ HCl-mediated deprotection (BOC removal) or salt formation, ensuring high yields and stability .
Pharmacological and Physicochemical Comparisons
Solubility and Salt Formation
- The hydrochloride salt form in the target compound and analogs (e.g., DDO-02003, RB-005) enhances water solubility, critical for bioavailability. For instance, DDO-02003’s dihydrochloride salt achieves better dissolution profiles than its free base .
- RB-005’s long alkyl chain (4-octylphenethyl) likely reduces aqueous solubility despite its HCl salt, highlighting a trade-off between lipophilicity and solubility .
Stability and Metabolic Considerations
- The 5-chloro-2-fluorobenzoyl group may resist oxidative metabolism better than benzyl or alkyl substituents due to fluorine’s metabolic stability .
- In contrast, 1-[(4-chlorophenyl)methyl]piperidin-4-amine () undergoes permanganate oxidation to yield alanine derivatives, indicating susceptibility to cleavage at the benzyl position .
Biological Activity
1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine hydrochloride is a piperidine derivative that exhibits diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by a piperidine ring substituted with a 5-chloro-2-fluorobenzoyl group, enhances its pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name: 1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine HCl
- CAS Number: 1583080-82-3
- Molecular Formula: C13H13ClF2N·HCl
- Molecular Weight: 302.18 g/mol
The presence of functional groups in its structure contributes to its reactivity and biological activity. The compound is typically used as a hydrochloride salt to improve solubility and stability in various formulations.
The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that compounds with similar piperidine structures often influence the central nervous system (CNS), potentially acting as analgesics or antidepressants .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine derivative with halogen substituents | Potential CNS activity |
| 5-Chloro-2-fluorobenzamide | Benzamide derivative | Potential analgesic effects |
| N-(1-benzylpiperidin-4-yl)acetamide | Piperidine with acetamide group | Analgesic and antidepressant properties |
| 1-(2-fluorophenyl)-piperidin-4-one | Piperidine with fluorophenyl substituent | Neuroactive properties |
This table highlights the diverse biological activities exhibited by compounds related to this compound, emphasizing its potential therapeutic roles.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of piperidine derivatives, including this compound:
- CNS Activity : Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may lead to significant analgesic effects. For instance, studies on similar compounds have shown promising results in pain relief models .
- Inhibitory Effects : A study focusing on related piperidine compounds revealed their ability to act as competitive inhibitors against specific enzymes involved in metabolic pathways. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .
- Synthesis and Evaluation : The synthesis of this compound involves multiple steps, often yielding compounds with significant biological activity. Researchers have developed microwave-assisted procedures for synthesizing these derivatives efficiently .
Q & A
Q. What are the recommended methodologies for synthesizing 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step reactions, such as coupling 5-chloro-2-fluorobenzoic acid derivatives with piperidin-4-amine followed by HCl salt formation. Key steps include:
- Acylation : Use coupling agents like EDCl/HOBt or DCC for benzoylation of the piperidine amine group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity .
- Yield optimization : Employ Design of Experiments (DoE) to test variables like temperature (20–50°C), catalyst loading (e.g., palladium acetate for cross-couplings), and stoichiometric ratios .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzoyl and piperidine substituents (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected at m/z 311.08) .
- Elemental Analysis : Validate Cl and F content against theoretical values .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
Answer:
Q. What bioactivity screening strategies are applicable for this compound in pharmacological research?
Answer:
- Target-based assays : Screen against GPCRs (e.g., histamine receptors) due to structural similarity to known ligands .
- Cellular viability assays : Use HEK293 or CHO cells to assess cytotoxicity (IC₅₀) via MTT assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacological properties?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., fluorine’s electron-withdrawing effects on benzoyl ring) .
- Molecular Docking : Simulate binding affinity to targets like H1/H4 receptors using AutoDock Vina; prioritize piperidine conformation and halogen interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration .
Q. What experimental and theoretical approaches resolve contradictions in structure-activity relationship (SAR) data?
Answer:
- Data triangulation : Compare bioassay results (e.g., IC₅₀ variability) with computational predictions to identify outliers .
- Isotopic labeling : Use ¹⁸O-labeled analogs to trace metabolic pathways and validate proposed mechanisms .
- Crystallography : Solve X-ray structures to confirm stereochemistry and intermolecular interactions (e.g., HCl salt formation) .
Q. How can researchers design experiments to investigate reaction mechanisms involving this compound?
Answer:
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS during hydrolysis/oxidation .
- Isotope Effects : Replace ¹H with ²H in the benzoyl group to probe rate-determining steps .
- Theoretical calculations : Use transition state modeling (Gaussian 16) to identify energy barriers for acyl transfer .
Q. What strategies mitigate batch-to-batch variability in synthesis, and how are critical quality attributes (CQAs) validated?
Answer:
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to control reaction endpoints .
- QbD Framework : Define CQAs (e.g., purity, particle size) and use risk assessment (ICH Q9) to prioritize process parameters .
- Cross-validation : Replicate synthesis in ≥3 independent labs with standardized protocols .
Q. How does factorial design improve the efficiency of formulation studies for this compound?
Answer:
Q. What methodologies ensure robust data reproducibility in multi-institutional studies?
Answer:
- Standard Operating Procedures (SOPs) : Document synthesis, characterization, and assay protocols (aligned with ISO 17025) .
- Reference Standards : Use certified materials (e.g., USP-grade) for calibration .
- Data Sharing Platforms : Upload raw spectra/chromatograms to repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
